1,5-dihydropyrimido[5,4-b]indol-4-one
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Overview
Description
1,5-Dihydropyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimido-indoles. This compound is characterized by a fused ring system that includes both pyrimidine and indole moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydropyrimido[5,4-b]indol-4-one typically involves multi-step reactions that include the formation of the indole and pyrimidine rings followed by their fusion. One common method involves the cyclization of 2-aminoindoles with appropriate aldehydes and nitriles under acidic or basic conditions . Another approach is the annulation of a pyrimidine ring to 2-aminoindoles through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to facilitate the efficient formation of the desired compound. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydropyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,5-dihydropyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The pathways involved in these actions often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,5-dihydropyrimido[5,4-b]indol-4-one: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.
8-Methyl-1,5-dihydropyrimido[5,4-b]indole-4-thione:
Uniqueness
1,5-Dihydropyrimido[5,4-b]indol-4-one is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,5-dihydropyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKANMIJNAMTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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